Xylamine

Descripción

Historical Context of Xylazine (B1663881) Chemical Investigation

The chemical investigation into xylazine dates back to 1962 when it was synthesized by Farbenfabriken Bayer in Germany usdoj.govcfsre.org. Initially, xylazine was explored for its potential as an antihypertensive agent in humans cfsre.orgrsc.org. However, due to observed adverse effects during clinical trials, its development for human use was discontinued (B1498344) cfsre.orgrsc.org.

Following the cessation of human clinical trials, research shifted towards its applications in veterinary medicine. Comprehensive investigations into its synthesis process and pharmacological properties in animals were conducted, leading to its approval for veterinary use in the 1960s mdpi.comnih.gov. This historical trajectory highlights how initial chemical investigations can lead to applications in different fields based on the observed properties of the compound.

Xylazine is a white crystalline solid mdpi.com. Its chemical structure is described as N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine usdoj.govwikipedia.org. It bears a 2,6-xylyl moiety and a thiazine (B8601807) ring, classifying it within the group of 1,3-thiazines mdpi.com. Xylazine is structurally similar to phenothiazines, tricyclic antidepressants, and clonidine (B47849) usdoj.govmdpi.comnih.govresearchgate.net. It commonly exists in its hydrochloride salt form usdoj.govmdpi.com.

Key Chemical Properties of Xylazine:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂S | usdoj.govmdpi.commdpi.com |

| Molecular Weight | 220.33 g/mol or 220.34 g/mol | usdoj.govmdpi.comwikipedia.orgnih.gov |

| CAS Number | 7361-61-7 | usdoj.govmdpi.comwikipedia.org |

| IUPAC Name | N-(2,6-Dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | usdoj.govmdpi.comwikipedia.org |

| Appearance | White or almost white crystalline substance (pure active ingredient) | fao.org |

| Melting Point | 165-168°C (pure active ingredient) | fao.org |

| Solubility (Free Base) | Not water-soluble | mdpi.com |

| Solubility (Hydrochloride salt) | Very soluble in water and methanol, less soluble in hexane (B92381) and diethyl ether | mdpi.comfao.org |

| logP | 2.37, 2.8 (XlogP), 1.34 (Calc logP) | mdpi.com |

| pKa | 6.94 | mdpi.com |

Xylazine as a Research Tool and Reference Compound

Xylazine's primary utility in research stems from its action as a strong alpha-2 adrenergic receptor agonist mdpi.comnih.govmdpi.comwikipedia.orgnih.govdrugbank.comny.govinchem.org. This specific pharmacological activity allows researchers to study the effects of stimulating these receptors in various biological systems. In research settings, particularly in animal studies, xylazine is widely used for its sedative, analgesic, and muscle relaxant properties usdoj.govmdpi.comnih.govmdpi.comwikipedia.orginchem.org. It is often used alone or in combination with other anesthetic agents, such as ketamine, to achieve desired levels of anesthesia and muscle relaxation for surgical procedures and other manipulations in research animals usdoj.govnih.govmdpi.comwikipedia.orginchem.org.

The use of xylazine as a research tool has contributed to understanding the role of alpha-2 adrenergic receptors in mediating sedation, analgesia, and muscle relaxation usdoj.govnih.govnih.govinchem.org. Studies in various animal species have characterized its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion mdpi.comfao.org. For instance, research has shown that xylazine has a short plasma half-life in most species, typically around 0.5 hours, though it can be longer in some, like horses (0.9 hours) fao.org. Its lipophilic nature allows it to distribute extensively and penetrate the blood-brain barrier wikipedia.org.

Xylazine and its metabolites are also used as reference compounds in analytical chemistry research, particularly in the development and validation of methods for their detection and quantification in biological matrices and seized materials rsc.orgresearchgate.netcaymanchem.comwaters.com. Certified reference materials of xylazine and its metabolites, such as 4-hydroxy Xylazine, are available for analytical forensic applications and as general research tools caymanchem.com. These reference standards are crucial for ensuring the accuracy and reliability of analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which are used to identify and quantify xylazine and its metabolites in research samples usdoj.govrsc.orgresearchgate.netcaymanchem.com.

Research findings related to xylazine's pharmacokinetics in animals include:

| Species | Route of Administration | Dose (mg/kg) | Peak Plasma Concentration Time | Plasma Half-Life (approx.) | Excretion | Source |

| Sheep | Intramuscular | 0.6-1.4 | 0.2-0.3 hours | ~0.5 hours | Not specified in detail | mdpi.comfao.org |

| Horses | Intravenous | 0.5-1.1 | Not specified | 0.9 hours | Metabolites in urine | fao.orginchem.org |

| Horses | Intramuscular | 1-2 | Not specified | 0.9 hours | Metabolites in urine | fao.orginchem.org |

| Cattle | Intravenous | 0.03-0.11 | Not specified | ~0.5 hours | <1% unchanged in urine, 2,6-xylidine metabolite in urine | fao.orginchem.org |

| Cattle | Intramuscular | 0.1-0.21 | Not specified | ~0.5 hours | <1% unchanged in urine, 2,6-xylidine metabolite in urine | fao.orginchem.org |

| Dogs | Intravenous/Intramuscular | Not specified | Not specified | ~0.5 hours | Not specified in detail | fao.orginchem.org |

| Cats | Intravenous/Intramuscular/Subcutaneous | Not specified | Not specified | ~0.5 hours | Not specified in detail | fao.orginchem.org |

| Rats | Not specified | Not specified | Not specified | ~0.5 hours | Approximately 8% unchanged in urine | fao.org |

| Laboratory Animals | Not specified | Not specified | Not specified | ~0.5 hours | Not specified in detail | fao.org |

Metabolism research has identified several metabolites of xylazine. In an in vitro study with rat liver microsomes and in the urine of horses, N-(2,6-dimethylphenyl) thiourea (B124793) was identified as a major metabolite inchem.org. In cattle, 2,6-xylidine has been identified as a metabolite excreted in urine in both conjugated and unconjugated forms inchem.org. Hydroxylated metabolites have also been detected usdoj.govrsc.org.

Structural Analogs in Biochemical Research

Xylazine is recognized as a structural analog of clonidine rsc.orgmdpi.commdpi.comwikipedia.orgnih.govdrugbank.cominchem.org. This structural similarity is significant because clonidine is also an alpha-2 adrenergic receptor agonist, and the comparison between these compounds has been valuable in biochemical research to understand the structure-activity relationships of this class of drugs nih.govdrugbank.com.

Other compounds that are structurally and pharmacologically related to xylazine and used in biochemical research include lofexidine (B1675026) and dexmedetomidine (B676) nih.govdrugbank.com. These compounds, like xylazine, act as alpha-2 adrenergic receptor agonists, but they may exhibit different selectivity profiles for the various alpha-2 receptor subtypes (alpha-2a, alpha-2b, and alpha-2c) nih.gov. Research comparing the binding affinities and functional effects of xylazine and its analogs on these receptor subtypes helps elucidate the specific roles of each subtype in mediating different physiological responses, such as sedation, analgesia, and vasoconstriction nih.govdrugbank.com. For example, research indicates that xylazine has a lower affinity for alpha-2 adrenoceptors compared to detomidine (B1200515) and medetomidine (B1201911) nih.govdrugbank.com.

The study of xylazine's structural analogs contributes to the broader understanding of adrenergic receptor pharmacology and the development of more selective compounds for research purposes. By comparing the chemical structures and biological activities of xylazine, clonidine, dexmedetomidine, and other related compounds, researchers can gain insights into which structural features are critical for receptor binding and activation, as well as for determining receptor subtype selectivity.

Compounds Structurally Related to Xylazine Used in Research:

| Compound | Relationship to Xylazine | Primary Receptor Activity | Notes | Source |

| Clonidine | Structural Analog | Alpha-2 Adrenergic Agonist | Used as a comparator in research | rsc.orgmdpi.commdpi.comwikipedia.orgnih.govdrugbank.cominchem.org |

| Dexmedetomidine | Related Alpha-2 Agonist | Alpha-2 Adrenergic Agonist | Higher alpha-2 affinity than xylazine | nih.govnih.govdrugbank.com |

| Lofexidine | Related Alpha-2 Agonist | Alpha-2 Adrenergic Agonist | Related compound in the same class | nih.gov |

| Detomidine | Related Alpha-2 Agonist | Alpha-2 Adrenergic Agonist | Higher alpha-2 affinity than xylazine | nih.govdrugbank.com |

The ongoing chemical investigation of xylazine and its analogs continues to be relevant in biochemical research, particularly in the areas of receptor pharmacology, drug metabolism, and analytical method development.

Structure

2D Structure

3D Structure

Propiedades

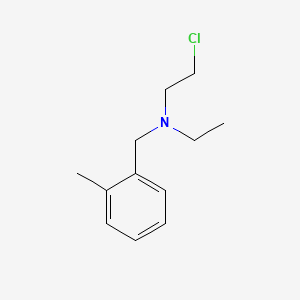

Número CAS |

78686-02-9 |

|---|---|

Fórmula molecular |

C12H18ClN |

Peso molecular |

211.73 g/mol |

Nombre IUPAC |

2-chloro-N-ethyl-N-[(2-methylphenyl)methyl]ethanamine |

InChI |

InChI=1S/C12H18ClN/c1-3-14(9-8-13)10-12-7-5-4-6-11(12)2/h4-7H,3,8-10H2,1-2H3 |

Clave InChI |

XHRCFGDFESIFRG-UHFFFAOYSA-N |

SMILES |

CCN(CCCl)CC1=CC=CC=C1C |

SMILES canónico |

CCN(CCCl)CC1=CC=CC=C1C |

Apariencia |

Solid powder |

Otros números CAS |

78686-02-9 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

N-2-chloroethyl-N-ethyl-2-methylbenzylamine xylamine |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of Xylazine

Established Synthetic Routes for Xylazine (B1663881)

The synthesis of Xylazine is well-documented, with several established routes reported, often in patent literature. mdpi.com A common synthetic pathway involves the reaction of 2,6-dimethylaniline (B139824) with carbon disulfide and ammonium (B1175870) hydroxide. This reaction sequence typically leads to the formation of a dithiocarbamate (B8719985) salt intermediate. google.com Subsequently, this intermediate is reacted with 3-amino-1-propanol, forming a thiourea (B124793) derivative. google.comprepchem.com The final step involves the cyclization of the thiourea derivative, commonly achieved by treatment with hydrochloric acid, to yield Xylazine hydrochloride. google.comprepchem.com

Another reported route involves the reaction of 2,6-dimethylaniline with acetic anhydride, followed by reaction with carbon disulfide and then with 3-aminopropanol. The resulting thiourea is then cyclized with concentrated hydrochloric acid. chemicalbook.comchemicalbook.com

Table 1: Key Reagents in Xylazine Synthesis

| Reagent | Role in Synthesis |

| 2,6-Dimethylaniline | Starting material |

| Carbon Disulfide | Provides sulfur atom and part of ring |

| Ammonium Hydroxide | Reactant in intermediate formation |

| 3-Amino-1-propanol | Provides propanol (B110389) chain and amino group |

| Hydrochloric Acid | Cyclization agent |

| Acetic Anhydride | Used in an alternative initial step |

Exploration of Novel Xylazine Polymorphs and Solid Forms

Xylazine hydrochloride is known to exist in multiple solid forms, including anhydrous polymorphs and hydrates. mdpi.comacs.orguwindsor.cafsu.eduacs.orgresearchgate.netacs.orgtandfonline.com These different crystalline structures, or polymorphs, can exhibit distinct physicochemical properties. Four anhydrous polymorphs, designated as Forms A, M, Z, and X, have been reported to be stable under ambient conditions, alongside a monohydrate form (Form H). mdpi.comuwindsor.cafsu.edu A novel polymorph, referred to as Form Y, has also been discovered. acs.orguwindsor.cafsu.edu

Characterization of these solid forms is typically performed using a combination of analytical techniques, including thermal analysis (TGA and DSC), powder X-ray diffraction (PXRD), single-crystal X-ray diffraction (SCXRD), and multinuclear solid-state NMR (SSNMR) spectroscopy, particularly 35Cl SSNMR. acs.orguwindsor.cafsu.eduacs.org 35Cl SSNMR is particularly useful for fingerprinting different solid forms due to its sensitivity to the unique hydrogen-bonding networks present in each structure. acs.orguwindsor.cafsu.edu

Mechanochemical Pathways for Polymorph Interconversion

Mechanochemistry, particularly ball milling, has been explored as a method for the reliable preparation and interconversion of Xylazine hydrochloride polymorphs. acs.orguwindsor.cafsu.eduacs.orgkobv.desci-hub.se Liquid-assisted grinding (LAG) and neat grinding (NG) protocols have been successfully employed to achieve these transformations. fsu.edukobv.de Understanding the ball milling parameters is crucial for optimizing these reactions and obtaining pure phases reproducibly and in high yields. acs.orguwindsor.ca Mechanochemical methods offer a solvent-free or low-solvent approach to polymorph control and access to forms that may be difficult to obtain through traditional solution-based methods. kobv.de

Synthesis and Characterization of Xylazine Cocrystals

In addition to polymorphs and hydrates, novel cocrystals of Xylazine hydrochloride have been synthesized and characterized. acs.orguwindsor.cafsu.eduacs.org Cocrystals are crystalline structures composed of Xylazine and one or more coformers, forming a unique crystal lattice held together by non-covalent interactions. acs.org Studies have reported the synthesis of cocrystals of Xylazine with coformers containing amide and carboxylic acid functional groups, such as benzoic acid and benzamide (B126) (forming 1:1 cocrystals XBzc and XBza), and malonic acid (forming a 2:1 cocrystal X2Mal). acs.orguwindsor.cafsu.eduacs.org These cocrystals are typically synthesized using grinding techniques like neat grinding. fsu.edu Characterization of Xylazine cocrystals utilizes similar techniques as polymorphs, including PXRD, SCXRD, DSC, TGA, and SSNMR. acs.orguwindsor.cafsu.eduacs.org Computational methods, such as dispersion-corrected plane-wave density functional theory (DFT) calculations, have also been used to refine crystal structures and validate experimental data for Xylazine HCl cocrystals. acs.orgmdpi.com

Derivatization Strategies for Xylazine Analogues

While extensive synthetic strategies for a broad range of Xylazine analogues are not detailed in the provided information, chemical derivatization has been applied in analytical contexts, particularly for the differentiation and detection of Xylazine and its metabolites. For instance, chemical derivatization using dansyl chloride has been utilized to assist with the separation and identification of Xylazine metabolites, leading to the detection of resolvable reaction product atropisomers using techniques like ion mobility-mass spectrometry (IM-MS). rsc.orgrsc.orgnih.gov This highlights the application of derivatization as a tool for enhancing analytical resolution and characterizing related compounds. Xylazine itself is considered a synthetic analogue of clonidine (B47849), underscoring the potential for structural modifications to explore related compounds. mdpi.comrsc.orgnih.gov

Molecular Mechanisms and Biochemical Interactions of Xylazine

Xylazine (B1663881) Receptor Binding Dynamics and Specificity

The primary pharmacological effects of xylazine are mediated by its binding to and activation of specific receptors in the central and peripheral nervous systems. As a clonidine (B47849) analogue, its most well-characterized interactions are with the adrenergic system, but its activity is not confined to this family of receptors.

Xylazine functions as a non-selective alpha-2 adrenoceptor (α2-AR) agonist. nih.gov By binding to these presynaptic autoreceptors, it inhibits the release of norepinephrine (B1679862), which in turn reduces the activation of postsynaptic alpha-1 receptors and decreases sympathetic outflow. researchgate.net This action on both central and peripheral α2-ARs results in sedation, muscle relaxation, and analgesia. nih.govgmpc-akademie.de

Studies have investigated xylazine's affinity for the different α2-AR subtypes (α2A, α2B, α2C, and α2D). Research comparing xylazine to other α2-AR agonists like detomidine (B1200515) and medetomidine (B1201911) found that xylazine has a significantly lower affinity—approximately 100-fold less—for all α2-AR subtypes. semanticscholar.orgnih.gov Some studies suggest that xylazine does not effectively discriminate between the known subtypes. semanticscholar.orgnih.govcapes.gov.br However, research using functional knockout mice has indicated that the α2A-AR subtype is predominantly responsible for mediating the primary sedative and analgesic effects of xylazine. nih.gov In these knockout mice, the characteristic effects of xylazine were abolished. nih.gov Despite this, network pharmacology analysis has suggested that α2-ARs may not be high-affinity targets for xylazine, with affinity values reported in the micromolar range (1590 to 1921 µM). gmpc-akademie.debiorxiv.org

| Compound | Receptor Target | Relative Affinity | Key Finding |

|---|---|---|---|

| Xylazine | Alpha-2 Adrenergic Receptors (Non-selective) | Low | Has approximately 100-fold lower affinity compared to medetomidine and detomidine. semanticscholar.orgnih.gov |

| Xylazine | Alpha-2A Adrenergic Receptor | Functional Selectivity | The α2A subtype appears primarily responsible for its sedative and analgesic effects. nih.gov |

| Medetomidine | Alpha-2 Adrenergic Receptors | High | Demonstrates significantly higher affinity than xylazine but does not show subtype selectivity. semanticscholar.orgnih.gov |

| Detomidine | Alpha-2 Adrenergic Receptors | High | Exhibits high affinity similar to medetomidine without subtype selectivity. semanticscholar.orgnih.gov |

Beyond its primary target, xylazine's pharmacological footprint extends to several other receptor systems, contributing to its complex effects.

There is evidence to suggest that xylazine interacts with the cholinergic system. Some reports indicate that xylazine may possess cholinergic receptor mechanisms. usdoj.gov Furthermore, network pharmacology studies have identified acetylcholinesterase (AChE) as a potential target for xylazine. gmpc-akademie.de Interaction with AChE could lead to an increase in acetylcholine (B1216132) levels, which, combined with xylazine's sympatholytic effects, may contribute to an imbalance in autonomic nervous system function. gmpc-akademie.de

Xylazine's effect on the dopaminergic system is multifaceted. As an α2-AR agonist, it is expected to decrease the release of dopamine (B1211576) in the central nervous system. usdoj.govpyramid-healthcare.com However, contrary to this expected effect, recent preclinical research has demonstrated that xylazine can induce a significant increase in dopamine release in the nucleus accumbens, a key region of the brain's reward pathway. nih.govjci.org This effect was shown to be dependent on α2-AR signaling, as it was blocked by the α2-AR antagonist atipamezole. nih.govjci.org Furthermore, screening assays have shown that xylazine has activity at the dopamine D2 receptor, suggesting a direct interaction. researchgate.netresearchgate.net

The interaction of xylazine with alpha-1 adrenergic receptors (α1-AR) is not fully resolved. While some pharmacological reviews suggest that xylazine may have mechanisms involving α1-AR, direct evidence is limited. usdoj.gov The primary mechanism of α2-AR agonism involves reducing norepinephrine release, which consequently leads to decreased stimulation of postsynaptic α1-ARs. researchgate.net An in-vitro study using canine coronary artery vascular rings found no evidence of an α1-adrenoceptor effect from xylazine in that specific tissue. avma.org

| Receptor System | Specific Target | Observed Interaction | Reference |

|---|---|---|---|

| Cholinergic | Acetylcholinesterase (AChE) | Potential targeting leading to increased acetylcholine. | gmpc-akademie.de |

| Serotonergic | 5-HT7 Receptor | Binding affinity demonstrated in computational models. | nih.govnih.gov |

| Dopaminergic | Dopamine D2 Receptor | Direct agonist activity observed in screening assays. | researchgate.netresearchgate.net |

| Dopaminergic | Nucleus Accumbens | Induces dopamine release via an α2-AR dependent mechanism. | nih.govjci.org |

| Adrenergic | Alpha-1 Receptor | Interaction is unclear; some evidence suggests no direct effect. | usdoj.govavma.org |

Investigation of Non-Alpha-2 Adrenergic Receptor Interactions

Histaminergic and Opiate Receptor Ligand Properties

Xylamine's interaction with various receptor systems is complex and extends beyond its well-established activity at α2-adrenergic receptors. Research into its effects on histaminergic and opiate systems has revealed specific ligand properties, particularly concerning opioid receptors.

While some early pharmacological profiles suggested potential interactions with H2-histamine receptors, definitive data characterizing this compound's binding affinity and functional activity at any histamine (B1213489) receptor subtype remain limited in the current scientific literature.

In contrast, its activity at opiate receptors is more clearly defined. Studies have demonstrated that this compound does not significantly interact with mu (µ) or delta (δ) opioid receptors. researchgate.net However, it shows notable activity at the kappa-opioid receptor (KOR). researchgate.netnih.gov Radioligand binding assays have determined its binding affinity (Ki) for KOR to be 0.47 μM. researchgate.netnih.gov Functional assays further characterize this compound as a full agonist at the KOR, with a potency (pEC50) of 5.86, corresponding to a concentration of 1.4 μM. researchgate.net This agonistic activity at KOR is a critical aspect of its pharmacological profile, indicating direct interaction with the opioid system. nih.gov

Alpha-7 Nicotinic Acetylcholine Receptor Engagement

Beyond adrenergic and opioid systems, this compound has been identified as a direct modulator of the cholinergic system through its interaction with the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). acs.orgnih.gov In vitro studies using Xenopus oocytes expressing human α7 nAChRs have shown that this compound competitively antagonizes the channel currents elicited by the natural agonist, acetylcholine. acs.orgnih.gov

This inhibitory action is potent, with the half-maximal inhibitory concentrations (IC50) being in a similar micromolar range to its half-maximal effective concentrations (EC50) at α2-adrenergic receptors. acs.org Further experiments in PC12 cells, which endogenously express α7 nAChRs, confirmed that this compound suppresses intracellular calcium transients stimulated by choline, an α7 nAChR agonist. nih.gov These findings establish that α7 nAChRs are a direct molecular target of this compound, where it functions as a competitive antagonist. acs.orgconsensus.app

Kappa-Opioid Receptor (KOR) Agonism

Contrary to a characterization as an antagonist, recent and comprehensive pharmacodynamic studies have established that this compound functions as a full agonist at the kappa-opioid receptor (KOR). nih.govncmedsoc.orgbiorxiv.org This activity is a significant discovery, revealing a direct link between this compound and opioid receptor signaling. nih.gov

The interaction has been quantified through multiple assays. Radioligand competitive binding assays, which measure the ability of a compound to displace a known radiolabeled ligand from the receptor, demonstrated that this compound binds to KOR with a submicromolar affinity (Ki) of 0.47 μM. researchgate.netnih.gov Functional assays, which measure the cellular response upon receptor activation, confirmed its agonist activity. In a Gi-GloSensor assay, this compound demonstrated full agonism at the KOR, with a potency (pEC50) of 5.86, which translates to a concentration of 1.4 μM. researchgate.net This level of efficacy was comparable to that of the reference KOR agonist Salvinorin A, although this compound was less potent. researchgate.net This agonism engages G-protein signaling pathways, leading to pharmacodynamic effects that can be reversed by opioid antagonists. nih.gov

| Receptor Target | Interaction Type | Binding Affinity (Ki) | Functional Potency (pEC50) | Reference |

| Kappa-Opioid Receptor (KOR) | Full Agonist | 0.47 μM | 5.86 (1.4 μM) | researchgate.netnih.gov |

| Mu-Opioid Receptor (μOR) | No significant activity | Not reported | Not reported | researchgate.net |

| Delta-Opioid Receptor (δOR) | No significant activity | Not reported | Not reported | researchgate.net |

Cellular and Subcellular Effects of this compound (In Vitro Studies)

Impact on Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Generation

In vitro studies on human umbilical vein endothelial cells (HUVEC) have elucidated the effects of this compound on cellular oxidative stress pathways. These investigations have focused on the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are key mediators of cellular damage.

Treatment of HUVEC cultures with this compound (60 μM for 24 hours) resulted in a significant increase in the intracellular production of ROS compared to control cells. nih.govresearchgate.netnih.gov The level of ROS induction was comparable to that caused by camptothecin (B557342), a known inducer of oxidative stress. nih.gov This finding indicates that this compound exposure can disrupt the normal redox balance within endothelial cells, leading to a state of oxidative stress.

Conversely, the same studies found that this compound exposure did not lead to an induction of RNS production in HUVEC cells. nih.govresearchgate.net The levels of nitrite (B80452) and nitrate, stable end-products of RNS, remained at basal levels following treatment, suggesting that this compound's impact on reactive species is specific to oxygen-derived radicals in this cellular model. researchgate.net

| Cellular Model | This compound Concentration | Exposure Time | Effect on ROS | Effect on RNS | Reference |

| HUVEC (EA.hy926) | 60 μM | 24 hours | Significantly Increased | No Induction | nih.govresearchgate.net |

Induction of DNA Damage Pathways

The oxidative stress induced by this compound is correlated with damage to cellular macromolecules, including DNA. Studies utilizing a fluorometric assay to analyze DNA fragmentation in HUVEC have demonstrated that this compound initiates DNA damage pathways.

When HUVEC were treated with this compound, a significant increase in DNA fragmentation was observed. nih.govnih.gov Analysis of the cell cycle revealed that this damage predominantly occurred in the G0/G1 phase. nih.govresearchgate.net This suggests that this compound may trigger cell cycle checkpoints that monitor DNA integrity before the cell enters the S phase (DNA synthesis). The induction of DNA fragmentation is a critical event that can lead to apoptosis if the damage is too extensive to be repaired. nih.gov

| Cellular Model | This compound Concentration | Cell Cycle Phase of DNA Damage | Significance Level | Reference |

| HUVEC (EA.hy926) | 60 μM | G0/G1 | P < 0.0001 | nih.govresearchgate.net |

| HUVEC (EA.hy926) | 60 μM | G2/M | No significant difference | nih.govresearchgate.net |

Characterization of Apoptotic Mechanisms in Cellular Models

Consistent with findings of increased ROS production and DNA damage, this compound has been shown to induce programmed cell death, or apoptosis, in endothelial cells. nih.gov The mechanism of cell death was confirmed using an Annexin V assay, which identifies cells in the early stages of apoptosis. nih.gov

In HUVEC cells, treatment with this compound (62 µM for 24 hours) resulted in 63% of the cell population becoming apoptotic, a level comparable to the positive control compound camptothecin (64%). nih.gov Further investigation into the specific molecular pathways revealed that this compound activates both the extrinsic and intrinsic apoptotic pathways. jscimedcentral.comjscimedcentral.com This was demonstrated by the activation of caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic, or mitochondrial, pathway). jscimedcentral.comjscimedcentral.com The activation of these initiator caspases suggests that this compound triggers a comprehensive cellular self-destruction program, involving both death receptor-mediated signals and mitochondria-dependent pathways. nih.gov

| Cellular Model | This compound Concentration | Apoptotic Cells (%) | Apoptotic Pathway Activated | Key Caspases Activated | Reference |

| HUVEC (EA.hy926) | 62 μM | 63% | Extrinsic & Intrinsic | Caspase-8, Caspase-9 | nih.govjscimedcentral.comjscimedcentral.com |

Immunomodulatory Effects at the Cellular Level

Xylazine, an α2-adrenergic agonist, demonstrates notable immunomodulatory effects by influencing the function and proliferation of various immune cells. Research indicates that its impact is dose-dependent and can manifest as either suppression or enhancement of the immune response.

In studies involving rat thymocytes and spleen cells, xylazine has been shown to modulate lymphocyte proliferation and the production of interleukin-2 (B1167480) (IL-2), a critical cytokine for T-cell proliferation. At lower concentrations, xylazine can stimulate the proliferation of thymocytes and enhance IL-2 production. usdoj.govusda.gov Conversely, higher doses tend to inhibit these processes. usdoj.govusda.gov The inhibitory effect on thymocyte proliferation has been correlated with decreased IL-2 production, an effect that can be reversed by the addition of exogenous IL-2, suggesting a direct link between xylazine's mechanism and the IL-2 signaling pathway. usdoj.gov

The immunomodulatory action of xylazine appears to be complex and may involve multiple pathways. While the stimulatory effects can be blocked by α2-adrenergic antagonists like yohimbine, the suppressive activity of higher doses of xylazine seems to be independent of these receptors. usda.gov Research suggests that the immunosuppressive properties at higher concentrations may be due to the induction of apoptosis (programmed cell death) in lymphocytes, particularly T cells, through nitric oxide (NO)-independent pathways. usda.gov

Pharmacokinetic Investigations of Xylazine and its Metabolites (Animal Models)

Absorption and Distribution Kinetics in Biological Systems

Xylazine is rapidly absorbed and distributed in various animal species following administration. nih.govmdpi.com Its lipophilic nature facilitates a large volume of distribution, allowing it to spread quickly throughout the body and cross the blood-brain barrier, leading to a rapid onset of clinical effects. researchgate.netnih.gov Following intravenous administration, xylazine is rapidly concentrated in highly perfused organs, particularly the central nervous system (CNS) and the kidneys. researchgate.netnih.goveuropeanreview.org

Pharmacokinetic studies in several domestic species reveal remarkably small interspecific differences. madbarn.comnih.gov After intravenous injection, the distribution phase is transient, with a half-life (t½α) ranging from approximately 1.2 minutes in cattle to 5.9 minutes in horses. madbarn.comnih.gov The systemic elimination half-life (t½β) after intravenous administration varies between 22 minutes in sheep and 50 minutes in horses. madbarn.comnih.gov

Following intramuscular administration, peak plasma concentrations are typically reached within 12 to 14 minutes in species such as horses, dogs, and sheep. madbarn.commdpi.com The bioavailability of xylazine via the intramuscular route shows considerable variation among species. In dogs, it ranges from 52% to 90%; in sheep, from 17% to 73%; and in horses, from 40% to 48%. madbarn.comnih.gov

| Species | Administration Route | Peak Plasma Time (Tmax) | Elimination Half-life (t½β) | Bioavailability |

|---|---|---|---|---|

| Horse | Intravenous | N/A | ~50 min | N/A |

| Horse | Intramuscular | ~12-14 min | Not specified | 40% - 48% |

| Cattle | Intravenous | N/A | Not specified (Distribution t½α ~1.2 min) | N/A |

| Sheep | Intravenous | N/A | ~22 min | N/A |

| Sheep | Intramuscular | ~12-14 min | Not specified | 17% - 73% |

| Dog | Intramuscular | ~12-14 min | Not specified | 52% - 90% |

Metabolic Pathways and Metabolite Identification

Xylazine undergoes extensive biotransformation, primarily in the liver by cytochrome P450 enzymes. nih.govresearchgate.net This rapid metabolism is a key factor in its relatively short duration of action. The metabolic pathways involve a series of reactions that increase the polarity of the compound, preparing it for excretion.

Phase I metabolism of xylazine involves several key reactions that modify its chemical structure. nih.gov These functionalization reactions introduce or expose polar groups on the xylazine molecule. usdoj.govyoutube.com The primary Phase I biotransformations identified for xylazine include:

Hydroxylation: This process involves the addition of a hydroxyl (-OH) group to the aromatic ring of the xylazine molecule. usdoj.gov This creates phenolic metabolites. usdoj.govnih.gov

Oxidation: Xylazine can undergo oxidation, leading to the formation of metabolites like oxo-xylazine, where a ketone group is introduced into the thiazine (B8601807) ring. nih.govmadbarn.com S-oxidation is another potential oxidative pathway.

N-Dealkylation: This reaction involves the removal of an alkyl group from a nitrogen atom. usdoj.gov

These reactions are catalyzed by enzymes within the cytochrome P450 superfamily. nih.govnih.gov The resulting metabolites are often more water-soluble than the parent drug, which is a crucial step for subsequent Phase II conjugation and eventual elimination from the body. nih.gov

The metabolism of xylazine results in numerous metabolites, with significant ones identified in animal models, particularly in horses. nih.govmadbarn.com

2,6-Dimethylaniline (B139824) (DMA): This compound is considered a major biotransformed metabolite of xylazine. usdoj.govnih.gov It is formed through the cleavage of the xylazine molecule and has been identified in the kidney tissue of cattle and swine. nih.gov

Oxo-Xylazine: Formally named 2-(2',6'-dimethylphenylamino)-4-oxo-5,6-dihydro-1,3-thiazine, this metabolite is produced by the oxidation of the thiazine ring and has been identified in equine urine. nih.govmadbarn.com

Hydroxy-Metabolites: Several hydroxylated metabolites are formed, including 2-(4'-hydroxy-2',6'-dimethylphenylamino)-5,6-dihydro-4H-1,3-thiazine and 2-(3'-hydroxy-2',6'-dimethylphenylamino)-5,6-dihydro-4H-1,3-thiazine. nih.govmadbarn.com The 4-hydroxy-xylazine metabolite is considered a major metabolite in horses and serves as a long-term marker for xylazine administration. researchgate.net

N-(2,6-dimethylphenyl)thiourea: This ring-opened metabolite has been identified as a major product in horse urine and was the primary metabolite produced when xylazine was incubated with rat liver microsomes in vitro. nih.govmadbarn.com

Sulfone-Xylazine: While less detailed in some studies, sulfone-xylazine has been noted as a metabolite, indicating that S-oxidation is a relevant metabolic pathway. myadlm.org

The identification of these metabolites is crucial for understanding the complete disposition of the drug and for developing analytical methods for doping control and toxicological screening. researchgate.net

Excretion Dynamics Across Species

The elimination of xylazine and its metabolites occurs relatively quickly, with the kidneys being the primary route of excretion. nih.gov In cattle, approximately 70% of an administered dose is eliminated in the urine, with the remaining 30% excreted in the feces. usda.gov The renal elimination half-life in cattle is reported to be between 2 to 3 hours. usda.gov

The extent to which the parent drug is excreted unchanged is minimal, highlighting the significance of its extensive metabolism. nih.govresearchgate.net For instance, less than 1% of the administered xylazine is excreted unchanged in cow urine, and approximately 8% is found unchanged in the urine of rats. researchgate.netmdpi.com The metabolites, having been made more water-soluble through Phase I and subsequent Phase II (conjugation) reactions, are more readily eliminated by the kidneys. usdoj.gov Studies in cattle have shown that the highest tissue concentrations of xylazine are found in the kidney, which is consistent with its role as the main organ of excretion. mdpi.com

Synergistic and Antagonistic Chemical Interactions (In Vivo Animal Studies)

The combination of xylazine with various anesthetic agents is a common practice in veterinary medicine to enhance the quality and duration of anesthesia.

When co-administered with ketamine , a dissociative anesthetic, xylazine exhibits a synergistic effect, leading to a more profound and prolonged anesthetic state. In dogs, the intravenous administration of xylazine (1.0 mg/kg) followed by ketamine (10 mg/kg) resulted in significant alterations in cardiopulmonary function. Xylazine alone caused a decrease in heart rate and cardiac output, while the subsequent administration of ketamine led to a transient increase in these parameters. nih.gov Studies in dogs have shown that the combination of xylazine and ketamine can produce a longer duration of general anesthesia (91 ± 6.28 minutes) compared to ketamine alone (30 ± 1.05 minutes). juniperpublishers.com The induction time for anesthesia with this combination can be as rapid as 6 minutes. ekb.eg Furthermore, the combination has been shown to effectively suppress reflexes, with the rightening and palpebral reflexes being lost within 6 to 8 minutes in dogs. juniperpublishers.comjuniperpublishers.com

The interaction with lidocaine (B1675312) , a local anesthetic, has been investigated to prolong the duration of regional analgesia. In a study on horses, the addition of xylazine to a lidocaine perineural block significantly increased the duration of the sensory blockade without affecting the onset time. equimanagement.com This synergistic effect is attributed to xylazine's ability to cause vasoconstriction, which reduces the systemic uptake of lidocaine and concentrates it at the nerve site. equimanagement.com Another study in horses comparing caudal epidural injections of xylazine-lidocaine HCl and detomidine-lidocaine HCl found that both combinations induced complete bilateral perineal analgesia. The onset of analgesia for the xylazine-lidocaine combination was approximately 14.46 ± 0.92 minutes. nih.gov

Table 1: Effects of Xylazine Co-administration with Anesthetic Agents in In Vivo Animal Studies

| Anesthetic Agent | Animal Model | Key Findings | Physiological Effects |

| Ketamine | Dogs | Prolonged duration of anesthesia; rapid induction. | Initial decrease in heart rate and cardiac output with xylazine, followed by a transient increase with ketamine. nih.gov |

| Ketamine | Dogs | Longer duration of general anesthesia (91 ± 6.28 min) compared to ketamine alone. | Non-significant changes in heart rate, respiratory rate, and rectal temperature in one study. juniperpublishers.com |

| Lidocaine | Horses | Significantly increased duration of sensory blockade in perineural blocks. | Vasoconstriction at the injection site. equimanagement.com |

| Lidocaine | Horses | Onset of perineal analgesia at 14.46 ± 0.92 minutes with caudal epidural injection. | - |

Xylazine's interaction with non-steroidal anti-inflammatory drugs (NSAIDs) has been explored to enhance analgesia and manage inflammatory pain.

Studies involving ketoprofen (B1673614) in mice have demonstrated a synergistic interaction with xylazine. The co-administration of xylazine was found to exacerbate the toxicity of ketoprofen. ekb.eg A study investigating this interaction revealed that xylazine modifies the pharmacokinetic properties of ketoprofen, leading to significantly higher plasma concentrations of the anti-inflammatory drug. researchgate.net This pharmacokinetic interaction is believed to contribute to the observed pharmacodynamic synergism, resulting in a more potent anti-inflammatory effect, as evidenced by a significant decrease in cyclooxygenase-2 levels. researchgate.net

Similar interactions have been observed with other NSAIDs. In castrated goat kids, the co-administration of xylazine with carprofen resulted in an increased plasma concentration and decreased clearance of carprofen. nih.gov This combination was effective in reducing the cortisol response to castration, indicating enhanced analgesia. nih.gov Research in cattle has also explored the combination of meloxicam and xylazine for prolonged analgesia. google.com

Table 2: Synergistic Effects of Xylazine with Anti-inflammatory Compounds in In Vivo Animal Studies

| Anti-inflammatory Compound | Animal Model | Key Findings | Pharmacokinetic/Pharmacodynamic Effects |

| Ketoprofen | Mice | Exacerbation of ketoprofen toxicity. ekb.eg | Increased plasma concentration of ketoprofen; significant decrease in cyclooxygenase-2. researchgate.net |

| Carprofen | Goat Kids | Enhanced analgesia for castration. | Increased plasma concentration and decreased clearance of carprofen. nih.gov |

| Meloxicam | Cattle | Investigated for prolonged analgesia. | - |

The interaction between xylazine and opioids is of significant interest due to the increasing prevalence of their combined use in non-veterinary contexts.

In studies with fentanyl in mice, xylazine has been shown to potentiate the lethal effects of the opioid. nih.gov While xylazine did not enhance the rewarding effects of fentanyl in a conditioned place preference test, it significantly increased the risk of fatal overdose. nih.gov Further research in mice has indicated that the co-administration of xylazine and fentanyl can lead to a more severe withdrawal response compared to either drug alone, particularly in female mice. unchealthcare.org This is thought to be related to xylazine's activity as a kappa opioid receptor agonist. unchealthcare.org In rats, xylazine has been found to exacerbate the life-threatening effects of opioids by worsening brain hypoxia. nih.gov

Synergistic analgesic effects have also been observed with other opioids. In dogs, the combination of xylazine and butorphanol produced a superior analgesic effect compared to either drug administered alone. cabidigitallibrary.org A study evaluating this combination for anesthesia in dogs found it to be a comparable alternative to a xylazine-ketamine combination. tubitak.gov.tr Similarly, the co-administration of xylazine and tramadol (B15222) in horses resulted in a longer duration of sedation and analgesia than xylazine alone. madbarn.com In mice, a synergistic antinociceptive interaction between tramadol and xylazine has been reported. researchgate.net Studies in mice have also indicated that alpha-2 adrenoceptor systems, targeted by xylazine, modulate supraspinal mu(1) and delta(1) opioid analgesic pathways, suggesting a mechanism for the observed interactions with opioids like morphine . nih.gov

Table 3: Modulation of Opioid Effects by Xylazine in Animal Models

| Opioid | Animal Model | Nature of Interaction | Key Findings |

| Fentanyl | Mice | Potentiation of lethal effects. | Increased risk of fatal overdose; more severe withdrawal symptoms. nih.govunchealthcare.org |

| Fentanyl | Rats | Exacerbation of brain hypoxia. | Worsened life-threatening effects of fentanyl. nih.gov |

| Butorphanol | Dogs | Synergistic analgesia. | Superior analgesic effect compared to individual administration. cabidigitallibrary.org |

| Tramadol | Horses | Prolonged sedation and analgesia. | Longer duration of effects compared to xylazine alone. madbarn.com |

| Tramadol | Mice | Synergistic antinociception. | Enhanced analgesic effect. researchgate.net |

| Morphine | Mice | Modulation of analgesic pathways. | Implication of alpha-2 adrenoceptor systems in supraspinal opioid analgesia. nih.gov |

Analytical Chemistry Methodologies for Xylazine Characterization

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical step in the analytical workflow for xylazine (B1663881) determination, as it aims to remove interfering substances from complex biological and environmental samples, thereby enhancing the accuracy and reliability of subsequent analyses. The choice of technique depends on the nature of the sample matrix, the concentration of xylazine, and the analytical method to be employed. nih.gov Two of the most extensively used sample preparation techniques for extracting xylazine from complex matrices are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.govresearchgate.net

Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of xylazine from biological samples such as blood, urine, and oral fluid. nih.govunitedchem.comresearchgate.net This method offers advantages in terms of simplicity, speed, and reduced solvent consumption compared to traditional extraction techniques. nih.govoup.com

One validated SPE method for the determination of xylazine in whole blood utilizes gas chromatography-mass spectrometry (GC-MS) for detection. nih.govresearchgate.netoup.comresearchgate.netscispace.com This protocol requires a small sample volume of only 0.5 mL and employs protriptyline (B1194169) as an internal standard. nih.govresearchgate.netoup.comscispace.com The method has demonstrated good performance characteristics, with a limit of detection (LOD) of 2 ng/mL and a limit of quantitation (LOQ) of 10 ng/mL. nih.govresearchgate.netoup.comresearchgate.netscispace.com Linearity has been established in the range of the LOQ to 3.50 µg/mL, with correlation coefficients exceeding 0.9922. nih.govoup.comresearchgate.netscispace.com The mean recovery of xylazine using this SPE protocol is reported to be 87%. nih.govoup.com

Another application of SPE is in the simultaneous analysis of xylazine, fentanyl, and other common adulterants in blood and urine, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. unitedchem.comselectscience.net This highlights the versatility of SPE in handling various sample types and its compatibility with highly sensitive detection methods.

| Parameter | Value | Reference |

|---|---|---|

| Sample Volume | 0.5 mL | nih.govresearchgate.netoup.comscispace.com |

| Internal Standard | Protriptyline | nih.govoup.comscispace.com |

| Limit of Detection (LOD) | 2 ng/mL | nih.govresearchgate.netoup.comresearchgate.netscispace.com |

| Limit of Quantitation (LOQ) | 10 ng/mL | nih.govresearchgate.netoup.comresearchgate.netscispace.com |

| Linear Range | 10 ng/mL - 3.50 µg/mL | nih.govresearchgate.netoup.comresearchgate.netscispace.com |

| Mean Recovery | 87% | nih.govoup.com |

Liquid-liquid extraction (LLE) is another foundational and extensively utilized technique for the isolation of xylazine from complex matrices. nih.govresearchgate.net While often more labor-intensive and requiring larger volumes of organic solvents compared to SPE, LLE remains a valuable tool in analytical toxicology. nih.gov The principle of LLE is based on the differential solubility of xylazine in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Automated LLE systems have been developed to improve the throughput and reproducibility of this technique for the determination of xylazine and other compounds in plasma and urine samples. gerstelus.com These automated systems can perform the entire extraction process, including the transfer of liquids, mixing, centrifugation, and evaporation, before introducing the final extract into an LC-MS/MS for analysis. gerstelus.com This automation significantly reduces manual labor and the potential for human error, making it suitable for high-throughput laboratory settings. gerstelus.com

In recent years, advanced polymeric materials have gained favor in the analytical field for sample pretreatment due to their high performance and consistency. scispace.comkab.ac.ug These materials offer novel approaches to selectively extract and purify xylazine from challenging biological matrices.

Phospholipids (B1166683) are a major source of matrix effects in the analysis of biological fluids like blood and urine. Phospholipid adsorption polymeric materials have been successfully applied to the determination of xylazine and its primary metabolite, 2,6-dimethylaniline (B139824), in these matrices. scispace.com This approach effectively removes phospholipids that can interfere with the ionization process in mass spectrometry, leading to more accurate and reliable quantification. scispace.com

A method utilizing these polymeric materials for sample pretreatment demonstrated a wider linear range of 2.0–2000.0 ng/mL for both xylazine and 2,6-dimethylaniline in blood and urine compared to existing methods. scispace.com Furthermore, it achieved lower detection limits of 0.3 ng/mL for both analytes in blood and 0.2 ng/mL in urine. scispace.com

| Analyte | Matrix | Linear Range (ng/mL) | Limit of Detection (ng/mL) | Reference |

|---|---|---|---|---|

| Xylazine | Blood | 2.0 - 2000.0 | 0.3 | scispace.com |

| 2,6-dimethylaniline | Blood | 2.0 - 2000.0 | 0.3 | scispace.com |

| Xylazine | Urine | 2.0 - 2000.0 | 0.2 | scispace.com |

| 2,6-dimethylaniline | Urine | 2.0 - 2000.0 | 0.2 | scispace.com |

Magnetic molecularly imprinted polymers (MMIPs) represent a novel and highly selective sample preparation technique. frontiersin.orgnih.govresearchgate.netmdpi.com These materials are synthesized with template molecules, in this case, xylazine, creating specific recognition sites that allow for the highly selective binding of the target analyte. frontiersin.org The magnetic core of these polymers facilitates a simple and rapid separation of the polymer-analyte complex from the sample matrix using an external magnetic field. frontiersin.org

A study on the preparation of MMIPs for the selective extraction of xylazine from milk samples demonstrated the effectiveness of this approach. oup.com The MMIPs were prepared by surface precipitation polymerization using xylazine as the template molecule and Fe3O4 as the magnetic support. oup.com The resulting MMIPs exhibited a high adsorption capacity for xylazine, reaching a maximum of 4.2017 mg g⁻¹, with binding equilibrium achieved within 30 minutes. oup.com

When compared to traditional SPE, the magnetic solid-phase extraction (MSPE) method using MMIPs was significantly faster, with the entire procedure taking approximately 35 minutes, compared to over 100 minutes for conventional SPE. oup.com The MSPE method also achieved a lower limit of detection of 2.62 ng mL⁻¹ for xylazine in milk. oup.com

Polymeric Materials for Sample Pretreatment

Chromatographic Separation and Detection Methods

Following sample preparation, various chromatographic techniques are employed for the separation and detection of xylazine. The choice of method is often determined by the sample matrix, the required level of sensitivity and selectivity, and the available laboratory infrastructure. nih.govresearchgate.net Several analytical techniques have been reported for the determination of xylazine, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and high-performance liquid chromatography with a diode-array detector (HPLC-DAD). nih.govresearchgate.net Among these, LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity. nih.govresearchgate.net

A validated LC-MS/MS method for the quantification of xylazine in urine utilized a C-18 column for chromatographic separation. oup.com The mobile phases consisted of LC-MS grade water and acetonitrile. oup.com Xylazine and its metabolites were detected using multiple reaction monitoring (MRM), a highly selective and sensitive mass spectrometry technique. oup.com This method demonstrated linearity from 1 to 10,000 ng/mL with a lower limit of quantification of 1 ng/mL. oup.com

In another study, a two-dimensional ultra-performance liquid chromatography (2D-UPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis of xylazine in complex tissue matrices. nih.govresearchgate.net This advanced chromatographic technique allowed for a significant reduction in sample preparation time. nih.gov The method achieved a lowest limit of detection of 0.01 ng/mL and a linear dynamic range of 0.1 to 10 ng/mL. nih.govresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) has also been successfully used for the determination of xylazine in whole blood following solid-phase extraction. nih.govoup.comresearchgate.netscispace.com This method provides reliable quantification and is a well-established technique in many forensic toxicology laboratories.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a well-established technique for the determination of xylazine. One validated HPLC method describes the analysis of xylazine in equine plasma. tandfonline.comtandfonline.com In this method, the drug and an internal standard, pindolol (B1678383), are separated on a cyanopropyl-modified column. tandfonline.comtandfonline.com The sample preparation involves liquid-liquid extraction of xylazine from the plasma into ethyl acetate. tandfonline.comtandfonline.com

The method has been validated over a concentration range of 50–2000 ng/mL in plasma, demonstrating good linearity. tandfonline.comtandfonline.com The reproducibility is high, with a mean coefficient of variation of less than 5.0% for both within-day and between-day replicate analyses. tandfonline.comtandfonline.com This HPLC method is sensitive, with a limit of detection (LOD) of 20 ng/ml, and shows no interference from endogenous plasma components. tandfonline.comtandfonline.com Under the specified chromatographic conditions, the retention times for pindolol and xylazine were 8.6 and 10.6 minutes, respectively. tandfonline.com

| Parameter | Value |

| Matrix | Equine Plasma |

| Column | 5 µm cyanopropyl-modified (250 x 4.6 mm i.d.) |

| Internal Standard | Pindolol |

| Concentration Range | 50–2000 ng/mL |

| Limit of Detection (LOD) | 20 ng/mL |

| Reproducibility (CV%) | < 5.0% |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of xylazine in biological samples. nih.gov A method using solid-phase extraction (SPE) followed by GC-MS has been developed for the determination of xylazine in human whole blood. researchgate.net This procedure requires a small sample volume (0.5 mL) and utilizes protriptyline as an internal standard. researchgate.net The mean recovery for this method was calculated to be 87%. researchgate.net

This GC-MS method is linear between its limit of quantitation (LOQ) and 3.50 µg/mL. researchgate.net It has demonstrated precision and accuracy that conform to the criteria for bioanalytical method validation. researchgate.net GC-MS has also been successfully applied to detect xylazine and its metabolites in equine urine for doping control analysis. nih.gov In horses, xylazine is rapidly metabolized, and several metabolites have been identified in urine, including 4-hydroxy-xylazine, which is considered the long-term metabolite, and 2,6-dimethylaniline. nih.gov

| Parameter | Value (Human Blood) |

| Matrix | Whole Blood |

| Sample Volume | 0.5 mL |

| Internal Standard | Protriptyline |

| Limit of Detection (LOD) | 2 ng/mL |

| Limit of Quantitation (LOQ) | 10 ng/mL |

| Linear Range | 10 ng/mL - 3.50 µg/mL |

| Mean Recovery | 87% |

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered a gold standard for xylazine analysis due to its high sensitivity and selectivity. nih.gov It is reported as one of the most suitable methods for detecting the compound in urine. jantdx.com This technique has been used to develop and validate methods for the quantification of xylazine in various matrices, including postmortem blood. nih.govresearchgate.net

One such LC-MS/MS method for postmortem blood has a lower limit of quantitation of 0.2 ng/mL for xylazine. nih.gov The method also allows for the simultaneous analysis of other substances, such as fentanyl and its analogs. nih.govunitedchem.com Sample preparation often involves solid-phase extraction (SPE) to isolate the analytes from the complex biological matrix. unitedchem.comchromatographyonline.com The development of multi-target methods using UPLC-MS/MS allows for the simultaneous quantification of xylazine and other drugs of abuse from a small sample volume (0.25 mL) with a short run time of 2.5 minutes, making it suitable for high-throughput analysis. oup.com In studies of fentanyl-positive urine samples, LC-MS/MS assays detected a high prevalence of xylazine at concentrations greater than 10 ng/mL. jantdx.com

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS)

For highly sensitive and accurate quantification, Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) has been employed. nih.govresearchgate.net This advanced method allows for the simultaneous determination of xylazine and its primary metabolite, 2,6-dimethylaniline (DMA), in human blood and urine. nih.govresearchgate.net The sample preparation typically involves solid-phase extraction. nih.gov

The UPLC-QTOF/MS method demonstrates high sensitivity and reproducibility. nih.gov In blood and urine samples, linear calibration curves are obtained over a range of 2.0–1,000.0 ng/mL. nih.gov The limits of detection (LOD) and quantification (LOQ) are exceptionally low, highlighting the method's capability to detect trace amounts of the compounds. nih.gov This makes the technique particularly suitable for forensic toxicology cases where sample quantities may be limited and high sensitivity is required. nih.govresearchgate.net The qualitative analysis of urine samples by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) has shown a high positivity rate for xylazine in certain populations, with hydroxy xylazine being the primary metabolite detected. cfsre.org

| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) |

| Xylamine | Blood | 0.2 | 0.6 |

| 2,6-dimethylaniline | Blood | 0.1 | 0.3 |

| This compound | Urine | 0.4 | 1.0 |

| 2,6-dimethylaniline | Urine | 0.2 | 0.6 |

Electrochemical Detection Approaches

Electrochemical methods offer a promising alternative to traditional chromatographic techniques, providing rapid, cost-effective, and portable solutions for xylazine detection. acs.org These approaches are particularly advantageous for on-site screening and analysis. mdpi.comresearchgate.net

Portable Amperometric Sensors

The development of portable amperometric sensors represents a significant advancement in the in-situ detection of xylazine. mdpi.comnih.gov These sensors are easily fabricated and can directly relate the measured current to the analyte's concentration. mdpi.comresearchgate.net One such sensor was developed for determining xylazine in spiked beverages using adsorptive stripping voltammetry (AdSV). nih.gov This sensor is based on a graphene nanoplatelets-modified screen-printed carbon electrode (GNPs/SPCE). nih.gov

Under optimal conditions, the GNPs/SPCE sensor provides high sensitivity with linear ranges of 0.4–6.0 mg L⁻¹ and 6.0–80.0 mg L⁻¹. nih.gov It has a detection limit of 0.1 mg L⁻¹ and a quantitation limit of 0.4 mg L⁻¹. nih.gov The accuracy of the sensor was confirmed by analyzing spiked beverage samples, with recoveries ranging from 80.8% to 108.1%. nih.govresearchgate.net These portable sensors can effectively screen for xylazine in beverage samples, providing rapid results. nih.gov

Glassy Carbon Electrode Applications

Glassy carbon electrodes (GCEs) are widely used in electroanalysis due to their fast electron transfer rates and strong resistance to chemical attacks. nih.gov For xylazine detection, GCEs are often modified to enhance their sensitivity and selectivity. mdpi.comrsc.org A sensing strategy featuring a layer-by-layer modification of GCEs with carbon nanotubes (CNTs) for sensitivity and cyclodextrin (B1172386) host-guest chemistry with polyurethane semi-permeable membranes for selectivity has been developed. mdpi.comresearchgate.netnih.gov

This modification creates an effective sensor with a rapid response time of less than 20 seconds and a low estimated limit of detection of approximately 1 ppm (~1 mg/L). mdpi.comresearchgate.netnih.gov Another voltammetry-based sensor using a GCE modified with carboxylic-acid functionalized multi-walled carbon nanotubes layered with cyclodextrin and polyurethane membranes demonstrated a sensitivity of 950 μA/mM∙cm² and a limit of detection under 5 ppm. mdpi.com These modified GCEs have proven versatile and robust for detecting xylazine in various beverage samples. mdpi.comresearchgate.netnih.gov

Immunoanalytical Detection Strategies

Immunoanalytical methods leverage the high specificity of antibody-antigen interactions for the detection of target molecules like xylazine. These techniques are known for their sensitivity and are often adapted for rapid screening purposes.

Monoclonal antibody-based lateral flow immunoassays (LFIAs) provide a rapid, portable, and user-friendly method for the presumptive identification of xylazine. These tests, often in a test strip format, are based on a competitive immunoassay principle. In a xylazine-positive sample, the xylazine molecules compete with a xylazine conjugate immobilized on the test line for binding to a limited number of labeled anti-xylazine monoclonal antibodies. A positive result is typically indicated by the absence of a visible test line. mdpi.comnih.gov

The development of these assays involves the production of monoclonal antibodies with high sensitivity and specificity against xylazine. nih.gov The performance of these LFIA strips is characterized by their visual detection limit (cutoff value) and their limit of detection (LOD). For example, one study reported a visual detection limit of 5 ng/mL and an LOD of 0.1 ng/mL for xylazine in milk. dntb.gov.ua Another rapid xylazine dipstick test for use in urine reported a cutoff of 10 ng/mL. nih.gov

The specificity of these immunoassays is a critical parameter, and cross-reactivity with other structurally related or commonly co-occurring substances is evaluated. Some assays have shown minimal cross-reactivity with other drugs, though a minor cross-reactivity with clonidine (B47849) has been observed in one instance. nih.gov The accuracy of these rapid tests is often validated by comparison with more definitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). dntb.gov.ua

Table 2: Performance of a Monoclonal Antibody-Based Lateral Flow Immunoassay for Xylazine in Milk

| Parameter | Value |

|---|---|

| Visual Detection Limit (Cutoff) | 5 ng/mL |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Linear Detection Range | 0.16 - 2.23 ng/mL |

| Recovery Rates | 88.95% - 91.45% |

Spectrophotometric Characterization

Spectrophotometry, particularly UV-Visible spectrophotometry, is a fundamental analytical technique used for the characterization and quantification of various compounds, including xylazine. This method is based on the principle that molecules absorb light at specific wavelengths.

The spectrophotometric characterization of xylazine involves measuring its absorbance of ultraviolet light to determine its absorption maximum (λmax). Studies have shown that xylazine has a maximum absorption wavelength at approximately 225 nm. scispace.com When analyzing xylazine in combination with other substances, a suitable detection wavelength is chosen to allow for the simultaneous determination of all compounds. For instance, in a high-performance liquid chromatography (HPLC) method with UV detection for the simultaneous analysis of ketamine, midazolam, and xylazine, a detection wavelength of 210 nm was found to be suitable. scispace.com In another HPLC-UV method for the simultaneous determination of ketamine and xylazine, a detection wavelength of 215 nm was used. nih.gov

Presumptive Chemical Spot Tests and Their Underlying Mechanisms

Presumptive chemical spot tests are rapid, simple colorimetric tests that are used for the preliminary identification of a substance. These tests involve the addition of a specific chemical reagent to a small amount of the suspected substance, which results in a characteristic color change if the substance is present.

The Marquis reagent, a mixture of formaldehyde (B43269) and concentrated sulfuric acid, is a commonly used spot test in forensic chemistry. When xylazine is tested with the Marquis reagent, it produces a distinct color change from colorless to red (specifically, a vermillion or RAL 3000 color). plu.mx This characteristic reaction can help to differentiate xylazine from other drugs that may produce different colors or no color change with the Marquis reagent. plu.mx The reaction is believed to be due to the presence of the isothiourea functional group in the xylazine molecule. The intensity of the color change can be quantified using computer vision techniques, which provides a more objective interpretation of the test result compared to visual observation alone. plu.mx

The Mandelin reagent consists of ammonium (B1175870) vanadate (B1173111) in concentrated sulfuric acid. This reagent also produces a characteristic color change when it reacts with xylazine. The reaction of xylazine with the Mandelin reagent has been reported to produce a distinct color profile. plu.mx The combination of the results from the Marquis, Mandelin, and other spot tests can provide a characteristic fingerprint for xylazine, aiding in its presumptive identification and differentiation from other substances of abuse. Similar to the Marquis test, the color change in the Mandelin test with xylazine can be quantified to improve the reliability of the identification. plu.mx

Table 3: Colorimetric Reactions of Xylazine with Presumptive Reagents

| Reagent | Initial Color | Final Color with Xylazine |

|---|---|---|

| Marquis Reagent | Colorless | Red (Vermillion) |

| Mandelin Reagent | Yellow/Orange | Distinctive color profile (specifics vary by report) |

Mecke Reagent Reactions

The Mecke reagent, composed of selenious acid in concentrated sulfuric acid, is a common colorimetric spot test used in presumptive drug screening. nih.govresearchgate.net Its reaction with specific functional groups within a molecule produces a distinct and measurable color change. chemrxiv.org When xylazine is exposed to the Mecke reagent, a visible color change occurs, which can be distinguished from the reactions of other illicit substances. nih.gov

Research has shown that xylazine produces a clear and immediate color change with the Mecke reagent. chemrxiv.org The active compound in the reagent, selenious acid, triggers these changes. nih.govresearchgate.net The combination of results from the Mecke test, along with other presumptive tests like the Marquis and Mandelin reagents, could serve as a characteristic marker for xylazine, allowing analysts to differentiate it from other drugs of abuse. chemrxiv.org To overcome the subjective nature of visual assessment, computer vision software has been utilized to quantify the color changes, thereby improving the specificity of presumptive tests for xylazine. nih.gov

| Compound | Observed Color Change with Mecke Reagent | Reference |

|---|---|---|

| This compound | Produces a distinct, measurable color change. A blue color has been noted. | nih.govresearchgate.net |

| Morphine | Color change observed. | nih.gov |

| Fentanyl | Color change observed. | nih.gov |

| Heroin | Color change observed. | nih.gov |

| Methamphetamine | Color change observed. | nih.gov |

Advanced Analytical Techniques for Future Development

While established methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard for xylazine determination, several advanced analytical techniques show significant potential for future development and application. nih.govresearchgate.net These emerging methods offer advantages such as increased speed, portability, and sensitivity, which are crucial in forensic and clinical settings.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a separation technique that utilizes an electric field to separate analytes based on their size and charge. In its variations, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Capillary Chromatography (MECC), charged solutes are separated within a narrow fused-silica capillary filled with a buffer. nih.gov

CE presents several distinct advantages over traditional chromatographic methods, including the requirement for very small sample sizes (nanoliter range), minimal sample preparation, automation, and lower operational costs due to reduced use of organic solvents. nih.govmdpi.com The technique is well-suited for the analysis of a wide range of analytes, including anions, cations, and neutral molecules in a single run. analyticaltoxicology.com For these reasons, CE has been identified as a technique with significant potential for the future analysis of xylazine. nih.govresearchgate.net Its high efficiency, selectivity, and resolution make it a promising tool for screening and confirmation in toxicological analyses. nih.govmdpi.com

Paper Spray Ionization Mass Spectrometry (PSI-MS)

Paper Spray Ionization Mass Spectrometry (PSI-MS) is an ambient ionization technique that allows for the direct and rapid analysis of samples with minimal preparation. thermofisher.comnih.gov In this method, a small volume of a sample, such as blood or urine, is applied to a triangular paper substrate. thermofisher.com A high voltage and a solvent are then applied to the paper, generating charged droplets that are directed into the inlet of a mass spectrometer for analysis. thermofisher.comnih.gov

The primary advantages of PSI-MS are its speed and simplicity. It largely eliminates time-consuming sample extraction and chromatographic separation steps, offering a "dilute and shoot" approach. thermofisher.com This high-throughput capability makes it highly suitable for forensic toxicology and clinical research, where rapid turnaround times are essential. thermofisher.comnih.gov PSI-MS has been successfully used for the quantitative analysis of various drugs of abuse in complex biological matrices at ng/mL levels. nih.gov Given its proven capabilities, PSI-MS is recognized as a promising future technique for the rapid screening and quantification of xylazine. nih.govresearchgate.net

Surface-Enhanced Resonance Raman Spectroscopy (SERRS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that enhances Raman scattering of molecules adsorbed on or near nanostructured metal surfaces, such as silver or gold. nih.govresearchgate.net This enhancement allows for the detection of trace amounts of analytes. Surface-Enhanced Resonance Raman Spectroscopy (SERRS) is a variant where the laser excitation frequency is chosen to coincide with an electronic absorption band of the analyte, providing even greater signal enhancement.

SERS, combined with chemometric approaches like random forest classifiers, has been demonstrated to be effective for detecting xylazine in complex, multi-component samples, such as illicit opioids. researchgate.netuvic.ca This approach is amenable to point-of-care applications due to minimal sample preparation requirements and automated analysis. researchgate.net Studies have shown high specificity and sensitivity for xylazine detection using SERS, benchmarking favorably against mass spectrometry results. uvic.ca The integration of SERS with other spectroscopic methods, such as infrared spectroscopy, through data fusion strategies can further enhance predictive accuracy for xylazine detection. rsc.org The potential of SERS and related techniques for future xylazine analysis is significant, particularly for rapid, on-site screening. nih.govresearchgate.net

| Study Focus | Key Findings | Reference |

|---|---|---|

| Detection of xylazine in illicit opioid samples using SERS and a random forest classifier. | Achieved high specificity (96%) and sensitivity (92%) for xylazine. Demonstrated feasibility for point-of-care analysis. | researchgate.netuvic.ca |

| Integration of SERS and infrared spectroscopy for xylazine detection. | Data fusion strategies (hybrid, mid-level, high-level) enhanced predictive accuracy. Random forest classifier was the optimal model, achieving high sensitivity and specificity. | rsc.org |

Theoretical and Computational Chemistry of Xylazine

Quantum Mechanical Simulations and Electronic Structure Theory

Quantum mechanical (QM) simulations are fundamental to understanding the intrinsic properties of xylazine (B1663881). These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure, geometry, and energetic properties.

Ab Initio Methods for Molecular Properties

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, serve as a high-accuracy benchmark for molecular property calculations. While computationally intensive, these methods provide a rigorous description of the electronic wavefunction. For xylazine, ab initio calculations can precisely determine its equilibrium geometry, vibrational frequencies, and electronic properties such as ionization potential and electron affinity. These calculations are foundational for understanding the molecule's inherent stability and reactivity.

Density Functional Theory (DFT) Calculations for Reactivity and Thermodynamics

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. columbia.edu In the study of xylazine, DFT calculations have been instrumental in exploring its molecular structure and electronic properties. researchgate.net

One study optimized the geometry of xylazine in its electronic ground state using the B3LYP functional with the 6–311 + G (d, p) basis set. researchgate.net This level of theory is widely used to obtain reliable predictions of molecular geometries and energies. The calculations revealed key electro-physical and chemical properties of the molecule. researchgate.net Natural Bond Orbital (NBO) analysis, a method used to study charge transfer and intramolecular interactions, has been employed to understand the stabilization energies and electronic transitions within the xylazine molecule, confirming its stability. researchgate.net

Vibrational analysis through DFT calculations allows for the prediction of FT-IR and FT-Raman spectra. researchgate.net By comparing these simulated spectra with experimental data, the accuracy of the computational model can be validated. researchgate.net For xylazine, these studies have also highlighted the presence of strong hydrogen bonding interactions, evidenced by shifts in the vibrational wavenumbers. researchgate.net

DFT calculations are also crucial for studying the thermodynamics of reactions involving xylazine and for providing insights into its reactivity. For instance, DFT has been used in conjunction with solid-state NMR to characterize the different solid forms of xylazine hydrochloride, providing a deeper understanding of their relative stabilities. acs.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations bridge the gap between the quantum mechanical description of a single molecule and its behavior in a complex biological environment. These techniques are essential for understanding how xylazine interacts with its biological targets.

Prediction of Receptor Binding Motifs and Affinities

Computational docking and molecular dynamics (MD) simulations are powerful tools for investigating the binding of xylazine to its receptors. Although primarily known as an α2-adrenergic agonist, recent studies have explored its interactions with other receptors, such as the serotonin (B10506) 7 (5-HT7R) and kappa-opioid (KOR) receptors. nih.gov

Docking simulations predict the preferred binding pose of xylazine within the receptor's binding pocket, identifying key amino acid residues involved in the interaction. nih.gov These predictions provide a static picture of the binding event. To explore the dynamic nature of this interaction, molecular dynamics simulations are performed.

Simulation of Molecular Interactions with Biological Targets

Molecular dynamics (MD) simulations provide a time-resolved view of the xylazine-receptor complex, allowing researchers to observe the stability of the binding and the conformational changes that may occur. For example, 300 ns MD simulations have been used to study the xylazine@7xtc (a model for the 5-HT7 receptor) and xylazine-KOR complexes. nih.gov